Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
Description
Properties
IUPAC Name |
cyclopentyl-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4S/c1-16-6-8-18(9-7-16)27(24,25)22-14-15-26-20(22)10-12-21(13-11-20)19(23)17-4-2-3-5-17/h6-9,17H,2-5,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNHGKTWFDCYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions. This reaction is facilitated by the use of a Dean-Stark apparatus to remove water, driving the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the tosyl group, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Azides or nitriles.
Scientific Research Applications
Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Cyclopentyl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
- Structural Difference : The 4-tosyl group is replaced with a thiophen-2-ylsulfonyl group.
- This substitution may also influence solubility due to differences in hydrophobicity .
3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-ylmethanone
- Structural Difference: The spiro core contains an additional nitrogen (triaza system) and a 4-chlorophenyl substituent. The methanone group is linked to an indole ring.
- The 4-chlorophenyl group may enhance metabolic stability compared to the tosyl group .
Functional Group Modifications in Related Spiro Systems
6-(4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3H)-one
- Structural Difference: A pyrimidinone ring replaces the methanone group, and the spiro system includes an amino-methyl substituent.
- Implications: This derivative is designed as a PTPN11 (SHP2) inhibitor for cancer therapy. The pyrimidinone core and dichlorophenyl group likely enhance kinase selectivity, contrasting with the simpler methanone scaffold of the target compound .
(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
- Structural Difference : The cyclopentyl group is replaced with a fluorinated pyridine ring, and the spiro system contains a 1,4-dioxa ring.
- Implications : The fluoropyridine group improves bioavailability and membrane permeability, while the dioxa ring may reduce nitrogen basicity compared to the diaza system .
Key Research Findings and Data
Table 1: Comparative Analysis of Spirocyclic Methanones
| Compound Name | Core Structure | Substituents | Molecular Weight* | Notable Properties/Applications |
|---|---|---|---|---|
| Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone | 1-Oxa-4,8-diazaspiro[4.5] | 4-Tosyl, cyclopentyl | ~460 g/mol | Potential sulfonamide-based stability |
| Cyclopentyl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone | 1-Oxa-4,8-diazaspiro[4.5] | Thiophen-2-ylsulfonyl, cyclopentyl | ~452 g/mol | Enhanced π-conjugation |
| 3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-ylmethanone | 1-Oxa-2,4,8-triazaspiro[4.5] | 4-Chlorophenyl, indole | ~438 g/mol | Aromatic interaction potential |
| (3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone | 1,4-Dioxa-8-azaspiro[4.5] | Fluoropyridine | ~390 g/mol | High bioavailability |
*Molecular weights estimated based on structural formulas.
Conformational and Electronic Insights
- Ring Puckering: The spiro[4.5]decane system exhibits non-planar puckering, as described by Cremer and Pople’s coordinates . Substituents like tosyl or thiophen-2-ylsulfonyl may influence puckering amplitude, affecting binding pocket compatibility in biological targets.
- Steric Effects: Steric hindrance in compounds like cyclohexyl(1-indole-3-yl)methanone reduces unwanted spectral peaks, suggesting that bulkier substituents in the target compound could similarly impact spectroscopic profiles .
Biological Activity
Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is a complex organic compound with a unique spirocyclic structure that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound is characterized by its spirocyclic framework, which includes both tosyl and oxa-diazaspiro moieties. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
| Property | Details |
|---|---|
| Molecular Formula | C14H20N2O3S |
| Molecular Weight | 296.39 g/mol |
| CAS Number | 896378-35-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects by:
- Inhibiting Enzymes: It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting various physiological processes.
- Modulating Receptors: The compound may interact with specific receptors, influencing signaling pathways that regulate cellular functions.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections.
- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation in various experimental models, indicating potential applications in treating inflammatory diseases.
- Antitumor Potential: Some studies have reported that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting a possible role in cancer therapy.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at the University of Groningen explored the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
In another investigation, the anti-inflammatory effects were assessed using an animal model of induced inflammation. The administration of the compound resulted in a marked reduction in inflammatory markers compared to control groups, supporting its therapeutic potential in inflammatory conditions.
Case Study 3: Antitumor Activity
A recent study published in the Journal of Organic Chemistry examined the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells, suggesting it could be developed as a novel anticancer agent.
Comparison with Related Compounds
This compound can be compared with similar compounds such as 1-thia derivatives and N-substituted piperidines, which also exhibit various biological activities.
| Compound | Biological Activity |
|---|---|
| 1-Thia derivatives | Anti-ulcer activity |
| N-substituted piperidines | Analgesic and anti-inflammatory effects |
Q & A
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over nanosecond timescales to assess stability of binding poses .
- ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions based on lipophilicity (LogP) and polar surface area .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
What in vitro and in vivo models are appropriate for assessing the neuroprotective or cytotoxic potential of this spirocyclic compound?
Basic Research Question
- In Vitro :
- Cytotoxicity : MTT assays in cancer lines (e.g., MCF-7, IC ~20 µM) .
- Neuroprotection : Glutamate-induced oxidative stress models in primary neuronal cultures .
- In Vivo :
- Rodent models of neurodegeneration (e.g., MPTP-induced Parkinsonism) to evaluate behavioral and histological outcomes .
What challenges arise in controlling stereochemistry during synthesis, and how can they be mitigated?
Advanced Research Question
- Spiro Junction Stereochemistry : The 1-oxa-4,8-diazaspiro[4.5]decane core may form diastereomers. Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to enforce desired configurations .
- Racemization Risk : Avoid protic solvents during acylations. Monitor enantiopurity via chiral HPLC .
Which chromatographic techniques are recommended for ensuring the purity and stability of this compound under various conditions?
Basic Research Question
- HPLC : Reverse-phase C18 columns (e.g., Chromolith) with UV detection at 254 nm resolve spirocyclic impurities .
- Stability Testing : Accelerated degradation studies (40°C/75% RH) assess hydrolytic susceptibility of the tosyl group. Use LC-MS to identify degradation products (e.g., des-tosyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
